Leukotriene B4

概要

説明

ロイコトリエン B4 は、炎症に関与する強力な脂質メディエーターです。 炎症刺激に応答して白血球によって産生され、特に好中球を組織損傷または感染部位に動員および活性化することにより、免疫応答において重要な役割を果たします . ロイコトリエン B4 は、アラキドン酸から酵素ロイコトリエン-A4 ヒドロラーゼの作用によって合成されます .

準備方法

合成経路と反応条件: ロイコトリエン B4 は、酵素ロイコトリエン-A4 ヒドロラーゼによって生体内でロイコトリエン A4 から合成されます . 合成経路には、酵素 5-リポキシゲナーゼによるアラキドン酸の酸化が関与し、ロイコトリエン A4 が生成され、その後ロイコトリエン B4 に加水分解されます .

工業的製造方法: ロイコトリエン B4 の工業的製造は、通常、白血球などの生物学的供給源からの抽出および精製が関与し、そこで炎症メディエーターに応答して自然に産生されます . 組換えDNA技術を含む高度なバイオテクノロジー手法も、大量にロイコトリエン B4 合成に必要な酵素を生産するために用いられています .

化学反応の分析

反応の種類: ロイコトリエン B4 は、酸化、還元、置換など、さまざまな化学反応を受けます .

一般的な試薬と条件:

酸化: ロイコトリエン B4 は、活性酸素種によって酸化され、さまざまな酸化代謝産物が生成されます.

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなヒドロキシル化および酸化されたロイコトリエン B4 誘導体があり、生物学的活性は異なります .

4. 科学研究への応用

ロイコトリエン B4 は、さまざまな分野において幅広い科学研究への応用を持っています:

科学的研究の応用

Role in Inflammatory Diseases

LTB4 is recognized for its pro-inflammatory properties and is implicated in several inflammatory diseases, including:

- Atherosclerosis : LTB4 acts as a powerful chemoattractant for immune cells, promoting inflammation within arterial walls. Studies have shown that LTB4 enhances the activity of nuclear factor-kappa B (NF-κB), leading to increased expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This mechanism contributes to the progression of atherosclerosis by facilitating monocyte recruitment and foam cell formation .

- Rheumatoid Arthritis : Research indicates that LTB4 is critical in the pathogenesis of inflammatory arthritis. Mice deficient in 5-lipoxygenase, an enzyme necessary for LTB4 synthesis, exhibit resistance to inflammatory arthritis models, highlighting the importance of LTB4 in leukocyte recruitment to inflamed joints .

- Asthma : Elevated levels of LTB4 have been associated with asthma exacerbations. It enhances neutrophil recruitment and activation, contributing to airway inflammation. In patients with asthma, LTB4 levels correlate with disease severity and response to treatment .

Implications in Metabolic Disorders

Recent studies suggest that LTB4 may play a central role in metabolic diseases such as Type 1 and Type 2 diabetes:

- Type 1 Diabetes : In models of Type 1 diabetes, increased levels of LTB4 are linked to sterile inflammation and insulin resistance. LTB4 enhances macrophage responses to inflammatory stimuli, potentially impairing insulin signaling pathways .

- Type 2 Diabetes : Similar mechanisms are observed in Type 2 diabetes, where LTB4 contributes to insulin resistance by promoting pro-inflammatory cytokine production. Targeting the LTB4/BLT1 axis may offer new therapeutic strategies for managing metabolic disorders .

Allergic Diseases

LTB4 is also involved in various allergic conditions:

- Asthma and Allergic Rhinitis : Elevated levels of LTB4 have been documented in patients with severe asthma and allergic rhinitis. The blockade of the BLT1 receptor has shown potential in reducing inflammation and improving symptoms in corticosteroid-resistant cases .

- Aspirin-Exacerbated Respiratory Disease : In patients with this condition, LTB4 levels increase significantly following aspirin ingestion, correlating with severe respiratory reactions. Understanding the role of LTB4 could lead to better management strategies for affected individuals .

Table 1: Summary of Case Studies Involving this compound

| Disease | Study Focus | Findings |

|---|---|---|

| Atherosclerosis | Role of LTB4 in plaque formation | Increased chemotaxis and inflammation via BLT receptors |

| Rheumatoid Arthritis | Effects of LTB4 on joint inflammation | Resistance observed in 5-lipoxygenase-deficient mice |

| Type 2 Diabetes | Impact on insulin signaling | Enhanced inflammation linked to insulin resistance |

| Asthma | Correlation between LTB4 levels and disease severity | Elevated levels associated with exacerbations |

作用機序

類似化合物との比較

ロイコトリエン B4 は、ロイコトリエンファミリーの一部であり、構造と機能が類似したいくつかの他の化合物を含んでいます:

ロイコトリエン A4: ロイコトリエン B4 の前駆体であり、ロイコトリエン合成の初期段階に関与しています.

ロイコトリエン C4、D4、および E4: これらは、気管支収縮と血管透過性に関与するシステイニルロイコトリエンです.

ロイコトリエン B5: エイコサペンタエン酸から誘導されたロイコトリエン B4 のそれほど強力ではない類似体です.

ロイコトリエン B4 の独自性: ロイコトリエン B4 は、強力な走化性を持つことと、さまざまな免疫細胞を活性化できる点が特徴であり、炎症反応における重要なメディエーターとなっています .

生物活性

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, primarily synthesized by the enzyme 5-lipoxygenase. It plays a crucial role in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of LTB4, supported by research findings, case studies, and data tables.

LTB4 is produced from leukotriene A4 (LTA4) through the action of LTA4 hydrolase. The biosynthesis occurs mainly in phagocytes, mast cells, and basophils in response to inflammatory stimuli. LTB4 acts primarily through two G protein-coupled receptors: BLT1 and BLT2 , which mediate its chemotactic effects on various immune cells, including neutrophils and eosinophils .

Table 1: Key Characteristics of LTB4 Receptors

| Receptor | Type | Primary Function |

|---|---|---|

| BLT1 | G protein-coupled | Mediates chemotaxis and inflammation |

| BLT2 | G protein-coupled | Involved in immune cell activation |

Biological Activities

-

Chemotaxis and Immune Response :

- LTB4 is recognized for its ability to attract leukocytes to sites of inflammation. It enhances the migration of neutrophils and other immune cells towards areas of tissue damage or infection .

- Studies have shown that gradients of LTB4 orchestrate leukocyte recruitment, facilitating swarming behavior critical for effective immune responses .

-

Inflammation :

- LTB4 is implicated in various inflammatory diseases, including arthritis and asthma. For instance, mice deficient in 5-lipoxygenase exhibited resistance to inflammatory arthritis, underscoring LTB4's role in disease pathogenesis .

- Elevated levels of LTB4 have been associated with acute respiratory distress syndrome (ARDS), where it serves as a prognostic marker for mortality .

- Atherosclerosis :

Case Studies

- Inflammatory Arthritis : A study involving K/B × N serum-transfer arthritis demonstrated that inhibition of LTB4 synthesis significantly reduced arthritis severity in treated mice. This highlights the therapeutic potential of targeting LTB4 pathways in inflammatory conditions .

- Acute Respiratory Distress Syndrome (ARDS) : In a clinical study comparing ARDS patients with those at risk, plasma concentrations of LTB4 were significantly higher in ARDS patients during the first 24 hours post-admission, suggesting its utility as a biomarker for disease severity .

Research Findings

Recent advancements include the development of genetically encoded sensors for real-time monitoring of LTB4 levels in vivo. This technology allows researchers to visualize how LTB4 gradients influence leukocyte behavior during inflammation . Additionally, pharmacological inhibition of LTB4 has shown promise in reversing pulmonary hypertension by mitigating inflammatory responses associated with vascular damage .

特性

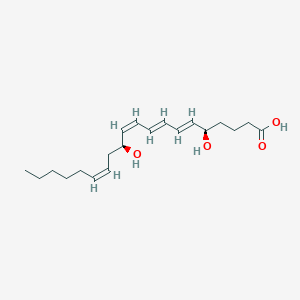

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-AMOLWHMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037162 | |

| Record name | Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Fisher Scientific MSDS], Solid | |

| Record name | Leukotriene B4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71160-24-2 | |

| Record name | Leukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71160-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene B4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE B4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HGW4DR56D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。